hSMG-1 inhibitor 11j
hSMG-1 inhibitor 11j
Brand Name:
Vulcanchem
CAS No.:
1402452-15-6
VCID:
VC0041454
InChI:
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34)
SMILES:
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl
Molecular Formula:
C27H28ClN7O3S
Molecular Weight:
566.1 g/mol
hSMG-1 inhibitor 11j
CAS No.: 1402452-15-6
Cat. No.: VC0041454
Molecular Formula: C27H28ClN7O3S
Molecular Weight: 566.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402452-15-6 |
|---|---|
| Molecular Formula | C27H28ClN7O3S |
| Molecular Weight | 566.1 g/mol |
| IUPAC Name | 1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
| Standard InChI | InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) |
| Standard InChI Key | RZFJBSIAXYEPBX-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
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